molecular formula C13H19BrN4O2 B2537864 Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate CAS No. 2377031-71-3

Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2537864
CAS No.: 2377031-71-3
M. Wt: 343.225
InChI Key: WTONPRYLPCKKIX-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate is a synthetic organic compound with the molecular formula C13H19BrN4O2 It is characterized by a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a bromopyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Bromopyrazine Moiety: The bromopyrazine group is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with a brominating agent.

    Attachment of the Carbamate Group: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromopyrazine moiety, potentially converting it to a pyrazine derivative.

    Substitution: The bromine atom in the pyrazine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Pyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of bromopyrazine derivatives with biological macromolecules. It may serve as a probe in biochemical assays or as a building block for bioactive molecules.

Medicine

In medicinal chemistry, this compound is of interest for the development of new pharmaceuticals. Its structural features suggest potential activity against various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The bromopyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity and specificity, while the carbamate group can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate: Similar structure but with a piperidine ring instead of pyrrolidine.

    Tert-butyl N-[1-(5-chloropyrazin-2-yl)pyrrolidin-3-yl]carbamate: Chlorine substituent instead of bromine.

    Tert-butyl N-[1-(5-fluoropyrazin-2-yl)pyrrolidin-3-yl]carbamate: Fluorine substituent instead of bromine.

Uniqueness

Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate is unique due to the presence of the bromopyrazine moiety, which can confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to its analogs with other halogen substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)17-9-4-5-18(8-9)11-7-15-10(14)6-16-11/h6-7,9H,4-5,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTONPRYLPCKKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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